molecular formula C19H19N3O3S B2471078 Ethyl 4-{[(2Z)-2-[(6-methylpyridin-2-YL)imino]-4-oxo-1,3-thiazolidin-5-YL]methyl}benzoate CAS No. 497942-76-4

Ethyl 4-{[(2Z)-2-[(6-methylpyridin-2-YL)imino]-4-oxo-1,3-thiazolidin-5-YL]methyl}benzoate

Cat. No. B2471078
CAS RN: 497942-76-4
M. Wt: 369.44
InChI Key: PBXBRYFJODBIGZ-UHFFFAOYSA-N
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Description

Ethyl 4-{[(2Z)-2-[(6-methylpyridin-2-YL)imino]-4-oxo-1,3-thiazolidin-5-YL]methyl}benzoate is a useful research compound. Its molecular formula is C19H19N3O3S and its molecular weight is 369.44. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • Photochemical Rearrangements : Research into 4-alkyl or 4-phenyl substituted 2,3-dihydro-6H-1,3-thiazine-5-carboxylates, which share structural similarities with the target compound, has shown novel photochemical rearrangements leading to various structural isomers. This study provides insight into the chemical behavior of related thiazolidine derivatives under specific conditions (Bhatia et al., 1998).

  • Synthesis of Derivatives : A method for synthesizing ethyl iminothiazolopyridine-4-carboxylate derivatives from ethyl 2-(benzo[d]thazol-2-yl)acetate highlights the versatile chemistry of thiazolopyridine derivatives. These synthetic pathways are essential for creating compounds with potential biological activities (Mohamed, 2014).

  • Antibacterial Activity : The synthesis of 4-thioureidobenzoic acid derivatives, including those related to thiazolidin structures, demonstrates potential antimicrobial properties. This research underscores the importance of structural modifications to enhance biological activities (Dabholkar & Tripathi, 2011).

  • Physical Properties and DFT Analysis : Detailed structural characterization and quantum chemical DFT calculations of thiazolidinone derivatives reveal their electrostatic potential and molecular stability. Such analyses are crucial for understanding the physicochemical properties of these compounds (Megrouss et al., 2019).

Biological Applications

  • Hypoglycemic Activity : Research into derivatives of 4-((1,3-thiazolydine-5-yliden)methyl)pyrazole-3-carbonic acid and its esters has shown significant hypoglycemic activity. This work demonstrates the therapeutic potential of thiazolidinone derivatives in the treatment of diabetes (Perepelytsya et al., 2019).

  • Antitubercular Activity : New thiazolidinones derived from 5-ethyl pyridine-2-ethanol exhibited promising antibacterial, antifungal, and specifically antitubercular activities. Such findings highlight the role of thiazolidinone derivatives in developing new treatments for tuberculosis (Patel et al., 2014).

properties

IUPAC Name

ethyl 4-[[(2Z)-2-(6-methylpyridin-2-yl)imino-4-oxo-1,3-thiazolidin-5-yl]methyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3S/c1-3-25-18(24)14-9-7-13(8-10-14)11-15-17(23)22-19(26-15)21-16-6-4-5-12(2)20-16/h4-10,15H,3,11H2,1-2H3,(H,20,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBXBRYFJODBIGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)CC2C(=O)NC(=NC3=CC=CC(=N3)C)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=CC=C(C=C1)CC2C(=O)N/C(=N/C3=CC=CC(=N3)C)/S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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